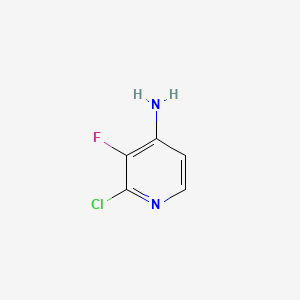

2-Chloro-3-fluoropyridin-4-amine

Overview

Description

Synthesis Analysis

2-Chloro-4-fluoropyridin-3-amine can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps.Molecular Structure Analysis

The molecular weight of 2-Chloro-4-fluoropyridin-3-amine is 146.55 g/mol . Its InChI Code is 1S/C5H4ClFN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluoropyridin-3-amine are as follows: its molecular weight is 158.55 g/mol, and its density is 1.46 g/cm³. The compound has a boiling point of 254.1°C at 760 mmHg, and its flash point is 107.3°C. Its refractive index is 1.553, and it has a surface tension of 60.8 dyne/cm.Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . 2-Chloro-3-fluoropyridin-4-amine can be used as a starting material for the synthesis of various fluorinated pyridines .

Preparation of Heterocyclic Compounds

2-Chloro-3-fluoropyridin-4-amine can be used as a starting material for the preparation of various heterocyclic compounds. These compounds have a wide range of applications in scientific research.

Pharmaceutical Development

The compound can be used as an intermediate in the synthesis of various pharmaceuticals. This makes it a valuable tool in the development of new therapies for a variety of conditions.

Organic Synthesis

2-Chloro-3-fluoropyridin-4-amine can be used in organic synthesis. It can be used to develop new organic compounds with potential applications in various fields.

Medical Research

The compound has potential applications in medical research. It could be used to develop new therapies for a variety of conditions, from bacterial infections to cancer.

Agricultural Applications

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . 2-Chloro-3-fluoropyridin-4-amine could potentially be used in the development of such compounds .

Development of Imaging Agents

Synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications . 2-Chloro-3-fluoropyridin-4-amine could potentially be used in the development of these imaging agents .

Radiobiology

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . 2-Chloro-3-fluoropyridin-4-amine could potentially be used in the development of these compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organ is the Respiratory system .

Mechanism of Action

Target of Action

2-Chloro-3-fluoropyridin-4-amine is a key intermediate in the synthesis of various new drugs . It is used in the synthesis of inhibitors for transforming growth factor-β and thrombin . These targets play crucial roles in cell growth, differentiation, and coagulation respectively .

Mode of Action

It is known that fluoropyridines, which include 2-chloro-3-fluoropyridin-4-amine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with their targets.

Biochemical Pathways

As an intermediate in the synthesis of transforming growth factor-β and thrombin inhibitors, it can be inferred that it may affect the biochemical pathways related to cell growth, differentiation, and coagulation .

Result of Action

Given its role as an intermediate in the synthesis of transforming growth factor-β and thrombin inhibitors , it can be inferred that it may contribute to the inhibition of cell growth, differentiation, and coagulation.

properties

IUPAC Name |

2-chloro-3-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGYOFOYGPXOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733842 | |

| Record name | 2-Chloro-3-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluoropyridin-4-amine | |

CAS RN |

1227577-03-8 | |

| Record name | 2-Chloro-3-fluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227577-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLORO-3-FLUOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

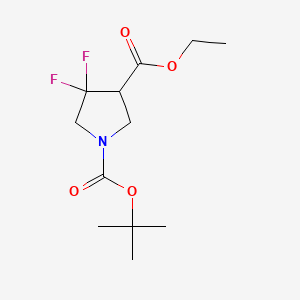

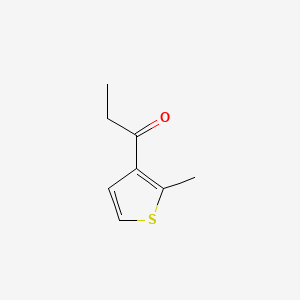

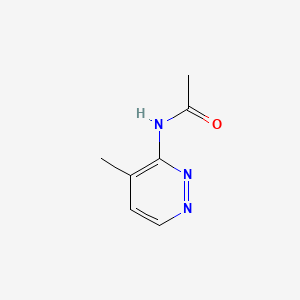

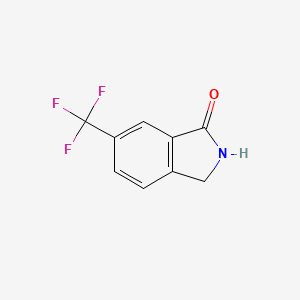

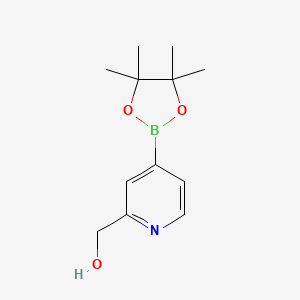

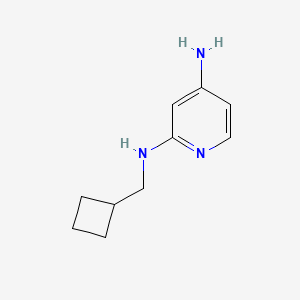

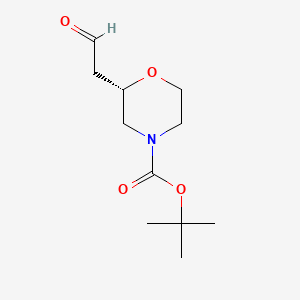

Synthesis routes and methods I

Procedure details

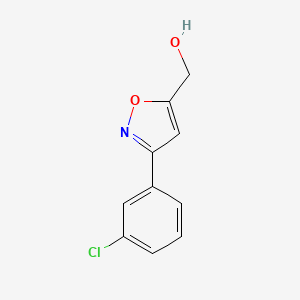

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)